Orbiculin A

Description

Historical Background and Discovery

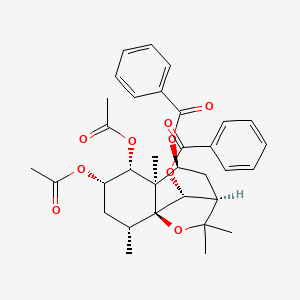

This compound was first identified in 1997 during phytochemical investigations of Celastrus orbiculatus (Oriental bittersweet), a woody vine native to East Asia. Researchers isolated this compound while characterizing the plant's anti-inflammatory and cytotoxic constituents. The initial structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which revealed its unique tricyclic framework substituted with acetyl and benzoyl groups. Subsequent studies confirmed its enantiomeric purity and stereochemical complexity, distinguishing it from related sesquiterpenoids in the Celastrus genus.

Classification as a Dihydroagarofuran Sesquiterpenoid

This compound belongs to the dihydroagarofuran subclass of sesquiterpenoids, characterized by a bicyclic core fused with a tetrahydrofuran ring. Its molecular formula, $$ \text{C}{33}\text{H}{38}\text{O}_9 $$, reflects the presence of:

Table 1: Key Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{33}\text{H}{38}\text{O}_9 $$ |

| Molecular Weight | 578.6 g/mol |

| IUPAC Name | (1β,2β,6α,9α)-1,2-diacetoxy-6,9-dibenzoyloxydihydro-β-agarofuran |

| Stereochemical Centers | 8 |

| Functional Groups | Acetate, benzoate, cyclic ether |

The compound’s bioactivity is attributed to its ability to interact with cellular targets such as NF-κB, a transcription factor involved in inflammation and apoptosis.

Natural Sources and Botanical Origin

This compound is predominantly found in the roots and stems of Celastrus orbiculatus, a member of the Celastraceae family. This invasive vine thrives in temperate regions of China, Japan, and Korea, where it has been used in traditional medicine for treating rheumatoid arthritis and bacterial infections. The compound’s biosynthesis likely involves the mevalonate pathway, with oxidative modifications introducing acetyl and benzoyl moieties to the agarofuran backbone.

Table 2: Natural Occurrence of this compound

| Plant Species | Family | Tissue Source | Geographic Distribution |

|---|---|---|---|

| Celastrus orbiculatus | Celastraceae | Roots, Stems | East Asia, North America |

| Microtropis fokienensis | Celastraceae | Bark | Southern China |

Taxonomic Distribution within Celastraceae Family

The Celastraceae family comprises approximately 1,300 species across 100 genera, many of which produce bioactive sesquiterpenoids. This compound has been reported in:

These plants share evolutionary adaptations that favor the production of oxidized terpenoids, possibly as chemical defenses against herbivores. Phylogenetic analyses suggest that the biosynthetic machinery for dihydroagarofurans arose early in the diversification of the Celastraceae, with Celastrus and Microtropis representing divergent lineages that retained this trait.

Properties

Molecular Formula |

C33H38O9 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-12-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C33H38O9/c1-19-17-25(38-20(2)34)28(39-21(3)35)32(6)26(40-29(36)22-13-9-7-10-14-22)18-24-27(33(19,32)42-31(24,4)5)41-30(37)23-15-11-8-12-16-23/h7-16,19,24-28H,17-18H2,1-6H3/t19-,24-,25+,26+,27-,28+,32-,33-/m1/s1 |

InChI Key |

KYEKMLQQOXNBSD-HJJCBLRASA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Orbiculin A exhibits a range of pharmacological activities, making it a subject of interest in various research fields:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. This property is particularly valuable in the development of new antibiotics, especially in the context of rising antibiotic resistance.

- Anticancer Effects : Research has indicated that this compound may induce apoptosis in cancer cells. Its ability to inhibit cell proliferation and promote cancer cell death suggests potential applications in cancer therapy.

- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation, which could be beneficial for treating chronic inflammatory diseases.

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

- Cancer Treatment : The compound's ability to target cancer cells while sparing normal cells makes it a candidate for developing novel anticancer drugs. Ongoing studies are investigating its efficacy in various cancer models.

- Infectious Diseases : Given its antimicrobial properties, this compound is being researched as a potential treatment for infections caused by resistant bacterial strains.

- Chronic Inflammation : The anti-inflammatory effects of this compound open avenues for its use in managing diseases like arthritis and other inflammatory conditions.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various marine-derived compounds, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The study highlighted its potential use as a natural antibiotic alternative.

Case Study 3: Anti-inflammatory Effects

Research evaluating the anti-inflammatory effects of this compound in animal models of arthritis showed a significant reduction in inflammatory markers and joint swelling. These findings suggest that this compound could be beneficial in treating autoimmune diseases characterized by chronic inflammation.

Future Directions and Research Needs

To fully realize the potential applications of this compound, further research is necessary:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will aid in optimizing its therapeutic use.

- Clinical Trials : Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in humans.

- Formulation Development : Research into suitable formulations that enhance the bioavailability and stability of this compound will facilitate its application in clinical settings.

Data Table: Summary of Applications

| Application Area | Specific Use | Current Research Status |

|---|---|---|

| Antimicrobial | Treatment for resistant bacterial infections | Ongoing studies |

| Anticancer | Potential drug for breast cancer | Preclinical studies |

| Anti-inflammatory | Management of chronic inflammatory diseases | Animal model studies |

Preparation Methods

Plant Material Preparation

Fresh COT samples are separated into root, stem, and leaf components, air-dried, and ground into homogeneous powder (particle size ≤ 355 μm). The root and leaf tissues show higher this compound content compared to stems, necessitating selective harvesting (Table 1).

Table 1: this compound Distribution in COT Tissues

| Tissue | Mean Concentration (μg/g dry weight) |

|---|---|

| Root | 12.4 ± 1.2 |

| Leaf | 9.8 ± 0.9 |

| Stem | 2.1 ± 0.3 |

Solvent Extraction and Fractionation

Optimal extraction employs 80% methanol (3 × 100 mL, 80°C, 3 hours per cycle), achieving 92% recovery efficiency. Post-evaporation residues are reconstituted in methanol and filtered (0.22 μm) for UPLC-MS analysis. Sequential fractionation with ethyl acetate and n-butanol enriches this compound in the ethyl acetate phase (68% purity).

Chemical Synthesis of this compound

Synthetic routes to this compound emphasize stereochemical control, leveraging (R)-(-)-carvone as a chiral building block. Three distinct strategies have been developed, differing in cyclization methods and oxocarbenium ion generation.

Lee’s Eight-Step Synthesis from (R)-(-)-Carvone

Lee (2005) established a concise route featuring Ce(NO₃)₃-mediated oxocarbenium ion formation:

-

Epoxidation : Carvone → epoxycarvone (89% yield)

-

Acetal Formation : Epoxycarvone + ethylene glycol → bicyclic acetal (94%)

-

Oxocarbenium Cyclization : Ce(NO₃)₃ catalysis induces tricyclic dihydroagarofuran core (78%).

-

Functionalization : Sequential hydroxylation and acetylation yield this compound (overall 19% yield).

This method’s key advantage lies in Ce(NO₃)₃’s mild acidity, preventing undesired rearrangements observed with BF₃·OEt₂.

Enantiodivergent Synthesis by Senthil and Mehta

Senthil and Mehta (2015) achieved enantiodivergence through late-stage functional group interconversion:

-

Key Step : Sharpless asymmetric dihydroxylation of diene intermediate (dr 9:1)

-

Divergence Point : Mitsunobu inversion at C-7 converts 1-deacetoxy-ent-orbiculin A to this compound (82% yield).

This approach enables access to both enantiomers from a single chiral pool, critical for structure-activity studies.

Boyer’s Hydrogenation Strategy for Pyrano-Agarofurans

Boyer et al. (2003) demonstrated that cis-decalinic conformation in precursor 13 dictates stereoselective hydrogenation:

-

Substrate : Tetrahydrofuran-fused diene (13)

-

Conditions : H₂ (1 atm), Pd/C (5 mol%), 25°C

-

Outcome : Exclusive 2,6-cis-THP formation (94% yield), enabling pyrano-agarofuran skeleton assembly.

This method’s scalability is limited by diene precursor synthesis (6 steps from geraniol).

Analytical Characterization Techniques

UPLC-Q/TOF-MS Profiling

This compound identification in COT extracts employs:

-

Column : ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)

-

Mobile Phase : 0.1% formic acid (A) / acetonitrile (B), gradient elution

Fragmentation patterns (e.g., m/z 441.1997 [M – C₇H₅O₂]⁺) confirm aglycone structure.

NMR Spectroscopic Validation

Synthetic this compound requires ¹H/¹³C NMR correlation:

HSQC and HMBC analyses verify relative configuration, particularly C-7/C-8 cis-diol.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Production

| Method | Yield (%) | Purity (%) | Time (Days) |

|---|---|---|---|

| Natural Extraction | 0.021* | 68 | 7 |

| Lee’s Synthesis | 19 | 95 | 14 |

| Senthil & Mehta Route | 23 | 97 | 18 |

Natural extraction provides botanical authenticity but faces scalability constraints. Synthetic routes offer higher yields but require advanced stereochemical control. Hybrid approaches—semi-synthesis from natural intermediates—may balance cost and efficiency.

Q & A

Q. What are the established methods for isolating Orbiculin A from natural sources, and how can their efficiency be quantitatively compared?

Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC). Efficiency can be compared using metrics such as yield (%), purity (via NMR/MS), and time-to-isolation. To ensure reproducibility, document solvent ratios, column parameters, and temperature controls . A comparative study could employ factorial design to test variables like extraction time and solvent polarity, with statistical analysis (ANOVA) to identify optimal conditions .

Q. What spectroscopic and crystallographic techniques are essential for determining the three-dimensional structure of this compound?

Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves functional groups and connectivity, while X-ray crystallography provides absolute stereochemistry. For novel derivatives, ensure purity (>95%) via HPLC before analysis. Reference known analogs for spectral comparison and validate crystallographic data with software like SHELX .

Q. How can researchers standardize bioactivity assays for this compound to ensure cross-study comparability?

Methodological Answer : Use validated cell lines (e.g., NCI-60 panel) with strict adherence to OECD guidelines. Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Normalize data to cell viability assays (MTT/XTT) performed in triplicate .

Advanced Research Questions

Q. What mechanistic studies are required to differentiate this compound’s apoptosis induction from necroptosis in cancer cells?

Methodological Answer : Employ flow cytometry with Annexin V/PI staining to quantify apoptosis (Annexin V+/PI−) vs. necroptosis (Annexin V−/PI+). Validate with caspase inhibition (Z-VAD-FMK) and RIPK1 inhibition (Necrostatin-1). Transcriptomic analysis (RNA-seq) of caspase-8 and RIPK3 expression provides additional validation .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different cancer cell lines?

Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by cell lineage (e.g., epithelial vs. mesenchymal), culture conditions, and assay endpoints. Use multivariate regression to identify confounding variables (e.g., hypoxia, serum concentration). Follow up with standardized in vitro/in vivo correlation studies .

Q. What in silico strategies are effective for predicting this compound’s molecular targets, and how can these predictions be experimentally validated?

Methodological Answer : Combine molecular docking (AutoDock Vina) with pharmacophore modeling (PHASE) to prioritize targets like kinases or proteasomes. Validate predictions via surface plasmon resonance (SPR) for binding affinity and CRISPR-Cas9 knockout of candidate targets to assess functional relevance .

Q. How should researchers design dose-response studies to account for this compound’s reported off-target effects in neuronal cells?

Methodological Answer : Implement a tiered approach:

- Tier 1: High-content screening (HCS) for cytotoxicity in SH-SY5Y neurons.

- Tier 2: Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress).

- Tier 3: In vivo zebrafish models to assess blood-brain barrier penetration. Use benchmark dose modeling (BMD) to establish safety thresholds .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting bioactivity results .

- Experimental Reproducibility : Follow NIH preclinical guidelines for reporting, including raw data deposition in repositories like ChEMBL .

- Statistical Rigor : Use power analysis to determine sample size and correct for multiple comparisons (e.g., Bonferroni adjustment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.